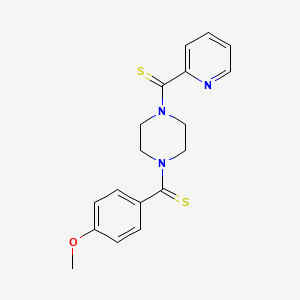
(4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or use in the scientific, medical, or industrial fields.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product. The process is often optimized to increase yield and reduce by-products.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the lengths, types, and angles of chemical bonds.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions. The compound’s reactivity with various reagents and its stability under different conditions are also studied.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).科学的研究の応用
Piperazinyl Glutamate Pyridines as Potent P2Y12 Antagonists
A study by Parlow et al. (2010) in "Journal of Medicinal Chemistry" explored the use of a piperazinyl glutamate pyridine as a P2Y12 antagonist. This compound showed excellent inhibition of platelet aggregation, suggesting its potential in treating conditions related to platelet aggregation (Parlow et al., 2010).
Synthesis and Antimicrobial Activity
Patel et al. (2011) in "Medicinal Chemistry Research" synthesized new pyridine derivatives with antimicrobial activity. These compounds exhibited variable and modest activity against bacteria and fungi, indicating their potential in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Antivertigo Agents
Shiozawa et al. (1984) in "Chemical & Pharmaceutical Bulletin" studied a series of 2-(2-aminoethyl) pyridines for their antivertigo action. The study explored the structure-activity relationships between various amine moieties and their antivertigo activities (Shiozawa et al., 1984).
Antiarrhythmic and Antihypertensive Effects
Malawska et al. (2002) in "European Journal of Medicinal Chemistry" synthesized pyrrolidin-2-one and pyrrolidine derivatives and tested them for antiarrhythmic and antihypertensive effects. Several compounds showed strong activities, indicating their potential in cardiovascular disease treatments (Malawska et al., 2002).
Synthesis and Characterization of Pyridine Derivatives
A study by Feng (2011) in the "Journal of Chongqing University" focused on the synthesis of novel pyridine derivatives, providing insights into their potential chemical applications (Feng, 2011).
Discovery of Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
Romero et al. (1994) in "Journal of Medicinal Chemistry" discovered a novel class of non-nucleoside HIV-1 reverse transcriptase inhibitors. Their research provided significant insights into the treatment of HIV-1 (Romero et al., 1994).
Radiolabeled Antagonists for 5-HT1A Receptors Study
Plenevaux et al. (2000) in "Nuclear Medicine and Biology" reported on the use of radiolabeled antagonists for studying 5-HT1A receptors, contributing to the understanding of serotonergic neurotransmission (Plenevaux et al., 2000).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions needed to handle the compound safely and the procedures for its disposal.
将来の方向性
This involves predicting or proposing future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, or further studies to understand its properties or behavior better.
特性
IUPAC Name |
(4-methoxyphenyl)-[4-(pyridine-2-carbothioyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c1-22-15-7-5-14(6-8-15)17(23)20-10-12-21(13-11-20)18(24)16-4-2-3-9-19-16/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEPBQNQEDPNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxyphenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

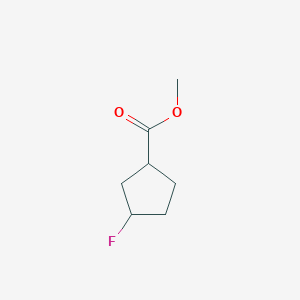
![(2S)-2-[(2-ethoxybenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2809974.png)
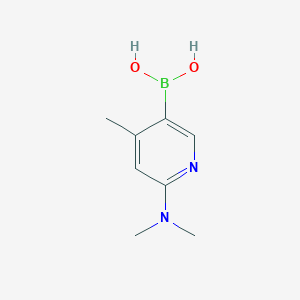
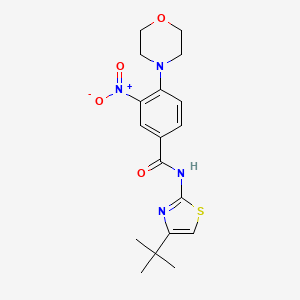
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2809977.png)
![2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride](/img/structure/B2809979.png)
![N-(3,4,5-trimethoxybenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2809981.png)
![N-(1-methoxypropan-2-yl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2809982.png)
![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2809984.png)
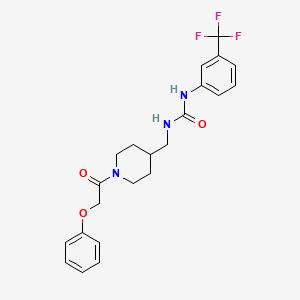
![4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2809991.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2809992.png)
![ethyl 2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2809993.png)
![2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2809995.png)